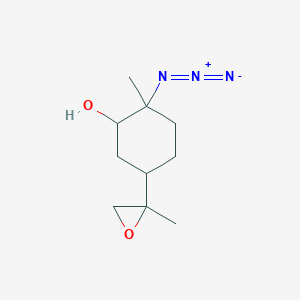
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol is a chemical compound known for its unique structure and reactivity It features an azido group, a methyl group, and an oxirane ring attached to a cyclohexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexanol derivative, followed by the introduction of the azido group and the oxirane ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The oxirane ring is reactive towards nucleophiles, allowing for ring-opening reactions that introduce new functional groups. These properties make the compound versatile in different chemical contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-one
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexane-1,3-diol
Uniqueness
Compared to similar compounds, 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol stands out due to its specific combination of functional groups. The presence of both an azido group and an oxirane ring on a cyclohexanol backbone provides unique reactivity and versatility, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
65087-85-6 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O2/c1-9(12-13-11)4-3-7(5-8(9)14)10(2)6-15-10/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
DFBQTXYEHVGMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1O)C2(CO2)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


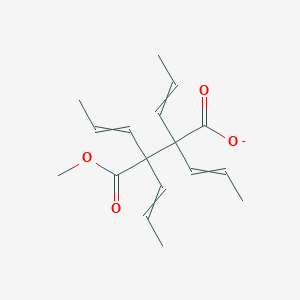
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


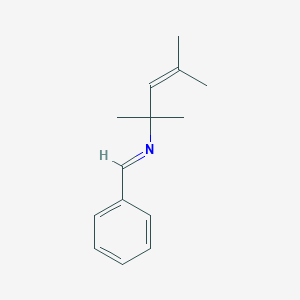



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
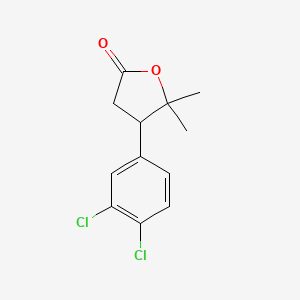
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
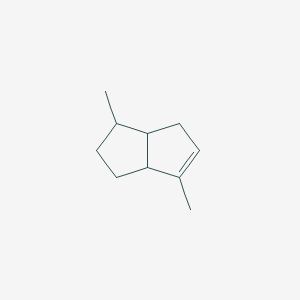
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
